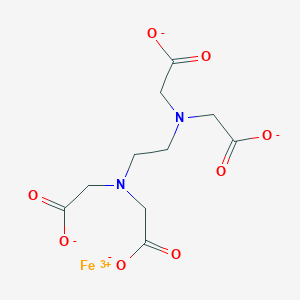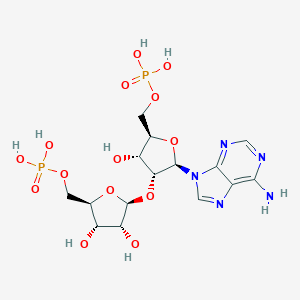
2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione
Vue d'ensemble
Description
2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione, also known as 2-butyl-6-butylamino-1H-benz(de)isoquinoline-1,3(2H)-dione, is a chemical compound with a variety of applications in scientific research. This molecule has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In
Applications De Recherche Scientifique
Applications in Cyclin-dependent Kinase Inhibition
The compound 2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione and its derivatives have been studied for their potential as antitumor agents. A series of related compounds were found to be potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a critical protein in cell cycle regulation. These inhibitors demonstrate specificity by preferentially targeting CDK4 over CDK2 and CDK1, offering a promising therapeutic approach for cancer treatment. Structural features such as a 3-OH substituent on the benzylamino headpiece and various substituents on the isoquinoline-1,3-dione core significantly enhance CDK4 inhibitory activity. This discovery highlights the compound's potential in the development of novel antitumor treatments (Tsou et al., 2009).
Optical and Nonlinear Optical Properties
Another significant application of 2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione and its derivatives is in the field of optics. A study reported the synthesis and characterization of a specific derivative using both experimental and computational techniques. The compound exhibited remarkable absorption and fluorescence properties, with high thermal stability. Notably, its third-order nonlinear optical (NLO) polarizability was found to be significantly larger than that of benchmark NLO molecules. The study demonstrated that the terminal donor/acceptor groups in the compound significantly affect its NLO response, indicating its potential in photonics and optoelectronics (Kumar et al., 2019).
Fluorescent and Thermally Activated Delayed Fluorescent Properties
The fluorescent properties of derivatives of 2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione have been explored for various applications. One study synthesized a novel water-soluble derivative and investigated the influence of concentration, pH, and solvents on its fluorescent properties (Zhengneng, 2012). Furthermore, derivatives have been applied as electron acceptors in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. The strong electron deficiency of these compounds makes them suitable for use in red TADF devices, with potential applications in display technology and lighting (Yun & Lee, 2017).
Propriétés
IUPAC Name |
2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-5-12-21-17-11-10-16-18-14(17)8-7-9-15(18)19(23)22(20(16)24)13-6-4-2/h7-11,21H,3-6,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWHZJXKTHGHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051830 | |
| Record name | Solvent Yellow 43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione | |
CAS RN |
19125-99-6 | |
| Record name | Solvent Yellow 43 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19125-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylamino-N-butyl-1,8-naphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019125996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butyl-6-(butylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Solvent Yellow 43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)

![2-Ethylbenzo[d]thiazol-5-amine](/img/structure/B101906.png)
![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)








